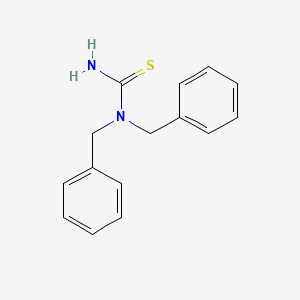

1,1-Dibenzyl-thiourea

Description

BenchChem offers high-quality 1,1-Dibenzyl-thiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1-Dibenzyl-thiourea including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,1-dibenzylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2S/c16-15(18)17(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZFCIWCWYTUZRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393233 | |

| Record name | 1,1-Dibenzyl-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40398-34-3 | |

| Record name | 1,1-Dibenzyl-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,1-Dibenzyl-thiourea synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 1,1-Dibenzylthiourea

Introduction

Thiourea, SC(NH₂)₂, and its derivatives are a class of organosulfur compounds that command significant attention across diverse scientific fields, from medicinal chemistry to materials science.[1][2] The unique hydrogen-bonding capabilities of the thiourea backbone, where the N-H groups act as donors and the sulfur atom as an acceptor, allow for potent and specific interactions with biological targets and metal ions.[3] This versatility has led to the development of thiourea derivatives as anticancer, antiviral, and antimicrobial agents, as well as their use as organocatalysts and synthons for heterocyclic chemistry.[1][4]

Structurally, thioureas can be classified by the substitution pattern on their nitrogen atoms. While 1,3-disubstituted (symmetrical or unsymmetrical) thioureas are common, 1,1-disubstituted isomers present a distinct synthetic challenge and offer a different spatial arrangement of functional groups. This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of 1,1-dibenzylthiourea, a model N,N-disubstituted thiourea. We will delve into the causality behind the chosen synthetic route and present a self-validating workflow for structural confirmation, designed for researchers and professionals in drug development and chemical synthesis.

Section 1: Synthetic Strategy and Mechanistic Rationale

The synthesis of a 1,1-disubstituted thiourea, such as 1,1-dibenzylthiourea, fundamentally requires a secondary amine as the starting nucleophile. This is in contrast to 1,3-disubstituted thioureas, which are typically formed from primary amines.[3] Our core strategy involves the reaction of dibenzylamine with an appropriate thiocarbonyl source.

Several methods exist for this transformation. The reaction of a secondary amine with an isothiocyanate is a common route to produce trisubstituted thioureas.[5] However, to yield a 1,1-disubstituted thiourea with a primary amine (-NH₂) group, a more direct approach is needed. The classical and most direct method involves the addition of the secondary amine to thiocyanic acid (HSCN), which is generated in situ from a stable salt, such as potassium thiocyanate (KSCN), under acidic conditions.

The mechanism proceeds via the protonation of the thiocyanate anion to form thiocyanic acid. The highly nucleophilic secondary amine (dibenzylamine) then attacks the electrophilic carbon of thiocyanic acid. A subsequent proton transfer results in the formation of the stable 1,1-dibenzylthiourea product. This method is advantageous due to the low cost and stability of the reagents and the straightforward reaction conditions.

Caption: Reaction pathway for the synthesis of 1,1-dibenzylthiourea.

Section 2: Detailed Experimental Protocol

This protocol is designed as a self-validating system. Each step includes rationale to ensure reproducibility and understanding of the process.

Objective: To synthesize 1,1-dibenzylthiourea from dibenzylamine.

Materials:

-

Dibenzylamine (1.0 eq)

-

Potassium thiocyanate (KSCN) (1.2 eq)

-

Concentrated Hydrochloric Acid (HCl) (2.0 eq)

-

Ethanol

-

Deionized Water

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate

-

Hexane

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve dibenzylamine (1.0 eq) in ethanol (100 mL). The choice of ethanol as a solvent is critical as it effectively dissolves the organic starting material while also being compatible with the aqueous acid.

-

Reagent Addition: In a separate beaker, dissolve potassium thiocyanate (1.2 eq) in deionized water (50 mL). Add this aqueous solution to the flask containing dibenzylamine. Stir the resulting biphasic mixture vigorously.

-

Generation of Thiocyanic Acid: Slowly add concentrated hydrochloric acid (2.0 eq) dropwise to the stirring mixture. The acid serves a dual purpose: it protonates the thiocyanate to generate the reactive electrophile, thiocyanic acid, in situ, and it protonates the dibenzylamine to form the hydrochloride salt, enhancing its solubility in the aqueous phase where the reaction occurs. An exothermic reaction may be observed.

-

Reaction Progression: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Refluxing provides the necessary activation energy to drive the reaction to completion. The progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system, observing the consumption of the dibenzylamine spot.

-

Work-up and Neutralization: After the reaction is complete (as indicated by TLC), cool the flask to room temperature. Transfer the mixture to a separatory funnel. The product will likely be in the organic phase, but neutralization is required to remove any unreacted amine and acid. Carefully add saturated sodium bicarbonate solution until the aqueous layer is neutral to litmus paper (pH ~7-8). This step neutralizes the excess HCl and deprotonates any remaining dibenzylamine hydrochloride, partitioning the free amine into the organic layer.

-

Extraction: Extract the aqueous layer three times with ethyl acetate (50 mL each). Ethyl acetate is chosen for its ability to effectively dissolve the product while having limited miscibility with water.

-

Drying and Filtration: Combine the organic extracts and dry over anhydrous magnesium sulfate. MgSO₄ is a neutral drying agent that efficiently removes residual water. Filter the mixture to remove the drying agent.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The crude solid is then purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. This process removes impurities that have different solubility profiles.

-

Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane to remove any non-polar impurities, and dry in vacuo to a constant weight. Record the final mass and calculate the yield.

Section 3: Characterization and Structural Elucidation

Confirming the identity and purity of the synthesized 1,1-dibenzylthiourea is paramount. A combination of spectroscopic and physical methods provides a robust, self-validating data package.

Caption: Workflow for purification and characterization.

Melting Point

A sharp and consistent melting point is a primary indicator of a pure crystalline compound. The literature value for the related compound 1,1-dibutylthiourea is 64 °C.[6] The increased molecular weight and aromaticity of 1,1-dibenzylthiourea would be expected to result in a significantly higher melting point.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is typically recorded using a KBr pellet.

-

N-H Stretching: The -NH₂ group will exhibit two characteristic stretching vibrations, typically in the range of 3400-3100 cm⁻¹ . These bands are often broad due to hydrogen bonding.

-

C-H Stretching: Aromatic C-H stretching will appear just above 3000 cm⁻¹ , while the benzylic -CH₂- groups will show aliphatic C-H stretching just below 3000 cm⁻¹ .

-

C=S Stretching (Thioamide I Band): The thiocarbonyl stretch is a key identifier. It is a complex vibration coupled with C-N stretching and N-H bending, typically appearing in the 1350-1250 cm⁻¹ region.

-

C-N Stretching (Thioamide II/III Bands): Strong bands associated with C-N stretching and N-H bending are expected between 1550-1450 cm⁻¹ .

-

Aromatic C=C Bending: Peaks in the 1600-1400 cm⁻¹ region correspond to the benzene rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms, confirming the connectivity of the molecule.[7]

-

¹H NMR Spectrum (predicted, in CDCl₃):

-

δ ~7.2-7.4 ppm (multiplet, 10H): This signal corresponds to the ten protons on the two phenyl groups.

-

δ ~5.5-6.5 ppm (broad singlet, 2H): This broad signal, which would disappear upon D₂O exchange, is characteristic of the two equivalent protons of the -NH₂ group.

-

δ ~4.8-5.0 ppm (singlet, 4H): This singlet represents the four equivalent protons of the two benzylic -CH₂- groups. The singlet nature arises because there are no adjacent protons to cause splitting.

-

-

¹³C NMR Spectrum (predicted, in CDCl₃):

-

δ ~180-185 ppm: The characteristic downfield signal of the thiocarbonyl (C=S) carbon.

-

δ ~135-138 ppm: Signal for the quaternary aromatic carbons (the carbon attached to the benzyl group).

-

δ ~127-129 ppm: A cluster of signals for the ten C-H carbons of the aromatic rings.

-

δ ~55-60 ppm: The signal corresponding to the benzylic -CH₂- carbons.

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which serves as a final confirmation of the structure.

-

Molecular Ion (M⁺): The expected exact mass for C₁₅H₁₆N₂S is 256.1034 . The high-resolution mass spectrum should show a molecular ion peak at m/z = 256.1034.

-

Key Fragmentation Patterns: A prominent fragmentation pathway would be the loss of a benzyl group ([M-91]⁺), resulting in a fragment at m/z = 165. The most abundant peak (base peak) is often the benzyl cation itself at m/z = 91.

Section 4: Data Summary

The following tables summarize the key identifying data for 1,1-dibenzylthiourea.

Table 1: Physicochemical and Spectroscopic Data

| Property | Expected Value/Observation | Rationale / Reference |

|---|---|---|

| Molecular Formula | C₁₅H₁₆N₂S | --- |

| Molecular Weight | 256.37 g/mol | --- |

| Exact Mass | 256.1034 | --- |

| Appearance | White to off-white crystalline solid | Based on typical thiourea derivatives.[8] |

| Melting Point | >100 °C (predicted) | Higher than 1,1-dibutylthiourea (64 °C) due to aromatic rings.[6] |

| MS (EI) m/z | 256 (M⁺), 165, 91 (base peak) | Predicted fragmentation pattern. |

Table 2: Key Spectroscopic Peak Assignments

| Technique | Wavenumber (cm⁻¹) / Chemical Shift (δ ppm) | Assignment |

|---|---|---|

| IR | 3400-3100 | N-H stretch (-NH₂) |

| ~3050 | Aromatic C-H stretch | |

| ~2950 | Aliphatic C-H stretch (-CH₂-) | |

| 1350-1250 | C=S stretch | |

| ¹H NMR | ~7.3 (m, 10H) | Aromatic protons |

| ~6.0 (br s, 2H) | -NH₂ protons | |

| ~4.9 (s, 4H) | Benzylic -CH₂- protons | |

| ¹³C NMR | ~182 | C=S |

| ~136 | Quaternary aromatic C | |

| ~128 | Aromatic C-H |

| | ~57 | Benzylic -CH₂- |

Conclusion

This guide has outlined a robust and rational approach to the synthesis and characterization of 1,1-dibenzylthiourea. By starting with the appropriate secondary amine, dibenzylamine, and utilizing an in situ generated thiocyanic acid, the target molecule can be produced in a straightforward manner. The comprehensive characterization workflow, employing a combination of melting point analysis, IR, NMR, and mass spectrometry, provides a self-validating system to ensure the unequivocal confirmation of the product's structure and purity. This detailed protocol serves as a reliable resource for researchers engaged in the synthesis of novel thiourea derivatives for applications in drug discovery and beyond.

References

- BenchChem. (2025). Literature review on the discovery of novel thiourea compounds.

- Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation.

- Konieczny, M. T., & Konieczny, W. (n.d.). Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. Molecules.

- RSC Publishing. (2019, August 27). One-step construction of unsymmetrical thioureas and oxazolidinethiones from amines and carbon disulfide via a cascade reaction sequence.

- ResearchGate. (n.d.). Straightforward methods for the synthesis of unsymmetric thioureas.

- MDPI. (2024, May 31). Biological Applications of Thiourea Derivatives: Detailed Review.

- Organic Chemistry Portal. (n.d.). "On-Water" Reaction of (Thio)isocyanate: A Sustainable Process for the Synthesis of Unsymmetrical (Thio)ureas.

- Biblioteka Nauki. (n.d.). Synthesis and characterization of thiourea.

- Stenutz. (n.d.). 1,1-dibutylthiourea.

- BenchChem. (2025). One-Pot Synthesis of Substituted Thioureas: Application Notes and Protocols.

- ACS Publications. (n.d.). A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. The Journal of Organic Chemistry.

- ResearchGate. (2016). Practical synthesis of symmetrical thioureas and heterocyclic thiones in water.

- Santa Cruz Biotechnology. (n.d.). 1,1-Diphenyl-2-thiourea.

- CAS.org. (n.d.). Dibenzylthiourea. CAS Common Chemistry.

- ChemicalBook. (n.d.). 1,1-DIBENZYL-THIOUREA Product Description.

- RSC Publishing. (2022, April 26). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. RSC Advances.

- National Institutes of Health. (n.d.). 1,1-Diphenyl-2-thiourea. PubChem.

- MDPI. (2024, November 23). Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis.

- BenchChem. (2025). An In-depth Technical Guide to the Chemical Synthesis of Benzyl Isothiocyanate for Research Applications.

- Reddit. (2024, November 10). How anyone have experience with reacting amines with phenyl isothiocyanate?.

- Wikipedia. (n.d.). Thiocarbanilide.

- National Institutes of Health. (n.d.). Thiourea. PubChem.

- ResearchGate. (n.d.). FT‐IR spectrum of 1,3‐diphenyl thiourea (a) theoretical (b) experimental.

- MDPI. (n.d.). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent.

- National Institutes of Health. (2012, January 10). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. PMC.

- YouTube. (2021, April 13). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule.

- Scholars Research Library. (n.d.). Synthesis of novel urea and thiourea derivatives of diphenylphosphoramidate and their antimicrobial activity.

- Organic Chemistry Portal. (n.d.). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process.

- SpectraBase. (n.d.). Thiourea.

- ChemicalBook. (n.d.). 1,1-DIPHENYL-2-THIOUREA(3898-08-6) 1H NMR spectrum.

- National Institutes of Health. (n.d.). N,N'-Dibenzylthiourea. PubChem.

- MDPI. (n.d.). A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids.

- National Institutes of Health. (n.d.). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. PMC.

- ResearchGate. (n.d.). 1 H-NMR spectra of the thiourea derivatives.

- Organic Chemistry Portal. (n.d.). N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane: Convenient Synthesis of N1-Alkyl-, N1-Aryl-, and N1,N3-Dialkyl-3,4-Dihydropyrimidin-2(1H)-(thi)ones.

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01781D [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. 1,1-dibutylthiourea [stenutz.eu]

- 7. mdpi.com [mdpi.com]

- 8. Thiourea | H2NCSNH2 | CID 2723790 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 1,1-Dibenzylthiourea

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1] The unique structural motif of thiourea, featuring a thione group flanked by two amino groups, allows for a multitude of substitutions, giving rise to a vast chemical space for drug discovery and development. This guide focuses on the physicochemical properties of a specific unsymmetrically disubstituted thiourea, 1,1-Dibenzylthiourea .

Understanding the physicochemical properties of a compound is paramount in the early stages of drug development. These properties, such as solubility, melting point, and spectral characteristics, are critical determinants of a compound's suitability for further investigation, influencing its formulation, bioavailability, and pharmacokinetic profile. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 1,1-Dibenzylthiourea, along with detailed experimental protocols for their determination.

Chemical Identity and Structure

1,1-Dibenzylthiourea is an organic compound with the molecular formula C₁₅H₁₆N₂S. It is an isomer of the more commonly cited N,N'-dibenzylthiourea (1,3-dibenzylthiourea). The distinction lies in the substitution pattern on the nitrogen atoms of the thiourea core. In 1,1-Dibenzylthiourea, both benzyl groups are attached to the same nitrogen atom.

Molecular Structure:

Figure 1: Chemical structure of 1,1-Dibenzylthiourea.

Table 1: Chemical Identifiers for 1,1-Dibenzylthiourea

| Identifier | Value | Source |

| CAS Number | 40398-34-3 | [2][3][4] |

| Molecular Formula | C₁₅H₁₆N₂S | [3][4] |

| Molecular Weight | 256.37 g/mol | [3][4] |

| IUPAC Name | 1,1-dibenzylthiourea |

It is crucial to distinguish 1,1-Dibenzylthiourea (CAS: 40398-34-3) from its isomer, N,N'-dibenzylthiourea (CAS: 1424-14-2).[5][6][7][8]

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of 1,1-Dibenzylthiourea.

Table 2: Physicochemical Properties of 1,1-Dibenzylthiourea

| Property | Value | Notes | Source |

| Melting Point | 137-138 °C | Experimental data. | [3] |

| Boiling Point | 421.8 ± 48.0 °C | Predicted. | [3] |

| Density | 1.190 ± 0.06 g/cm³ | Predicted. | [3] |

| pKa | 15.32 ± 0.29 | Predicted. | [3] |

| Solubility | Insoluble in water; Soluble in polar organic solvents. | Predicted based on general principles and data for related compounds.[1][2][9][10][11] |

Synthesis of 1,1-Dibenzylthiourea

The synthesis of 1,1-disubstituted thioureas can be achieved through several methods. A common and effective approach involves the reaction of a secondary amine with a thiocarbonyl transfer reagent. For the synthesis of 1,1-Dibenzylthiourea, dibenzylamine serves as the secondary amine precursor.

Synthetic Workflow:

Figure 2: A plausible synthetic route for 1,1-Dibenzylthiourea.

Experimental Protocol: Synthesis of 1,1-Dibenzylthiourea

This protocol is a general procedure adapted for the synthesis of 1,1-disubstituted thioureas.[12][13][14][15][16][17][18][19][20][21][22][23][24][25]

-

Step 1: Formation of Dibenzylthiocarbamoyl Chloride.

-

In a well-ventilated fume hood, dissolve dibenzylamine (1 equivalent) in a dry, inert solvent such as dichloromethane or toluene.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of thiophosgene (1 equivalent) in the same solvent to the cooled amine solution with vigorous stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the solvent can be removed under reduced pressure to yield the crude dibenzylthiocarbamoyl chloride. Caution: Thiophosgene is highly toxic and corrosive. Handle with extreme care in a fume hood.

-

-

Step 2: Ammonolysis to form 1,1-Dibenzylthiourea.

-

Dissolve the crude dibenzylthiocarbamoyl chloride in a suitable solvent like acetone or ethanol.

-

Cool the solution to 0 °C.

-

Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonia dropwise with stirring.

-

A precipitate of 1,1-Dibenzylthiourea should form.

-

Continue stirring for 1-2 hours at room temperature.

-

Collect the solid product by filtration, wash with cold water, and then a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 1,1-Dibenzylthiourea.

-

Physicochemical Characterization: Experimental Protocols

Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting point range (typically 0.5-1 °C) is indicative of a pure compound.

Workflow for Melting Point Determination:

Figure 4: Workflow for NMR sample preparation.

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Expected Characteristic FT-IR Absorption Bands:

-

N-H Stretching: Two bands in the region of 3400-3200 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the primary amine (NH₂).

-

C-H Stretching (aromatic): Bands above 3000 cm⁻¹.

-

C-H Stretching (aliphatic): Bands below 3000 cm⁻¹.

-

C=S Stretching (Thioamide I band): A strong band in the region of 1550-1480 cm⁻¹. The position can be influenced by coupling with other vibrations.

-

C-N Stretching (Thioamide II band): A band in the region of 1350-1290 cm⁻¹.

-

C-S Stretching (Thioamide III band): A band around 1000 cm⁻¹.

FT-IR Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of 1,1-Dibenzylthiourea with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of 1,1-Dibenzylthiourea. While some experimental data is available, further research is needed to fully characterize this compound, particularly in the areas of solubility and comprehensive spectral analysis. The provided protocols offer a standardized approach for researchers to generate these critical data, thereby facilitating the evaluation of 1,1-Dibenzylthiourea for potential applications in drug discovery and development. The clear distinction from its 1,3-isomer is essential for accurate scientific investigation.

References

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. youtube.com [youtube.com]

- 3. 1,1-二苄基硫脲 | 40398-34-3 [m.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. scbt.com [scbt.com]

- 6. Page loading... [wap.guidechem.com]

- 7. chembk.com [chembk.com]

- 8. Thiourea, N,N’-bis(phenylmethyl)- | SIELC Technologies [sielc.com]

- 9. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 11. researchgate.net [researchgate.net]

- 12. electronicsandbooks.com [electronicsandbooks.com]

- 13. A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium [organic-chemistry.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. rsc.org [rsc.org]

- 19. N , N ′-Disubstituted thiourea and urea derivatives: design, synthesis, docking studies and biological evaluation against nitric oxide synthase - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00477B [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. chemrxiv.org [chemrxiv.org]

- 23. globalresearchonline.net [globalresearchonline.net]

- 24. Thiophosgene - React with Water to Develop Carbon Disulfide [moltuslab.com]

- 25. Thiophosgene | CCl2S | CID 10040 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure and Conformation of 1,1-Dibenzyl-thiourea

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 1,1-dibenzyl-thiourea. In the absence of a definitive crystal structure for the parent compound, this guide leverages high-resolution single-crystal X-ray diffraction data from the closely related derivatives, 1,1-dibenzyl-3-(3-chlorobenzoyl)thiourea and 1,1-dibenzyl-3-(4-fluorobenzoyl)thiourea, to provide a detailed examination of the core molecular framework. Key structural parameters, including bond lengths, bond angles, and torsional angles, are meticulously tabulated and discussed. The guide elucidates the conformational intricacies of the N,N-dibenzylamino group and the thiourea backbone, offering insights into the steric and electronic factors governing its three-dimensional arrangement. Furthermore, detailed experimental protocols for the synthesis of N,N-disubstituted-N'-benzoylthioureas and for single-crystal X-ray diffraction analysis are presented, providing researchers with practical methodologies for the study of this class of compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and materials science who are engaged with thiourea derivatives.

Introduction: The Significance of Thiourea Derivatives

Thiourea and its derivatives represent a versatile class of organic compounds with a broad spectrum of applications, ranging from organocatalysis to medicinal chemistry.[1] Their utility is intrinsically linked to their unique structural features, particularly the ability of the thiourea moiety to engage in hydrogen bonding and coordinate with metal ions. The N,N-disubstituted thioureas, such as 1,1-dibenzyl-thiourea, are of particular interest due to the conformational flexibility introduced by the substituents on the nitrogen atoms. Understanding the three-dimensional structure and conformational dynamics of these molecules is paramount for the rational design of novel therapeutic agents and functional materials. This guide focuses on elucidating the molecular architecture of 1,1-dibenzyl-thiourea, providing a foundational understanding for future research and development endeavors.

Molecular Structure and Conformation

As a definitive crystal structure for 1,1-dibenzyl-thiourea is not publicly available, this section will detail the molecular geometry and conformational properties based on the high-resolution single-crystal X-ray diffraction data of two closely related derivatives: 1,1-dibenzyl-3-(3-chlorobenzoyl)thiourea (1) [2] and 1,1-dibenzyl-3-(4-fluorobenzoyl)thiourea (2) [3]. The core 1,1-dibenzyl-thiourea fragment in these molecules provides a robust model for understanding the structural characteristics of the parent compound.

The Thiourea Core: A Planar Framework

The central thiourea moiety (S-C-N2) in both derivatives exhibits a nearly planar geometry, a characteristic feature of thiourea compounds. This planarity arises from the delocalization of the nitrogen lone pairs into the C=S π-system, resulting in partial double bond character for the C-N bonds. The sum of the angles around the central carbon atom is approximately 360°, consistent with sp² hybridization.

Bond Lengths and Angles: Insights from X-ray Crystallography

The precise bond lengths and angles within the 1,1-dibenzyl-thiourea fragment of derivatives 1 and 2 are summarized in Table 1. The C=S bond lengths are typical for thiourea derivatives. The C-N bonds to the dibenzyl-substituted nitrogen (N2) are slightly longer than the C-N bond to the acylated nitrogen (N1), which can be attributed to the electronic effects of the benzoyl group.

Table 1: Selected Bond Lengths (Å) and Bond Angles (°) for 1,1-Dibenzyl-thiourea Derivatives.

| Parameter | 1,1-dibenzyl-3-(3-chlorobenzoyl)thiourea (1)[2] | 1,1-dibenzyl-3-(4-fluorobenzoyl)thiourea (2)[3] |

| Bond Lengths (Å) | ||

| S1-C8 | 1.668(3) | 1.673(2) |

| N1-C8 | 1.393(3) | 1.390(3) |

| N2-C8 | 1.352(3) | 1.353(3) |

| N2-C9 | 1.480(3) | 1.478(3) |

| N2-C16 | 1.481(3) | 1.482(3) |

| Bond Angles (°) | ||

| N1-C8-N2 | 117.1(2) | 117.2(2) |

| N1-C8-S1 | 118.8(2) | 118.9(2) |

| N2-C8-S1 | 124.1(2) | 123.9(2) |

| C8-N2-C9 | 120.3(2) | 120.5(2) |

| C8-N2-C16 | 119.8(2) | 119.6(2) |

| C9-N2-C16 | 119.8(2) | 119.9(2) |

Atom numbering is based on the crystallographic information files for the respective compounds.

Conformation of the Dibenzyl Groups

The orientation of the two benzyl groups attached to the N2 nitrogen atom is a critical determinant of the overall molecular shape. In both crystal structures, the nitrogen atom N2 exhibits a trigonal planar geometry, and the two benzyl groups are disposed in a propeller-like arrangement. The conformation of these groups is dictated by a balance of steric hindrance and electronic interactions.

The rotational freedom around the N2-C9 and N2-C16 bonds is described by the torsion angles. In the solid state, the benzyl groups adopt a conformation that minimizes steric clash between them and with the rest of the molecule. The dihedral angle between the two phenyl rings of the dibenzylamino group is 20.54(13)° in compound 1 and 22.4(4)° in compound 2 .[2][3]

The overall conformation of the 1,1-dibenzylamino group relative to the thiourea plane is crucial. In the benzoyl derivatives, the dibenzylamine group adopts a cis conformation with respect to the sulfur atom across the N2-C8 bond.[3] It is highly probable that the parent 1,1-dibenzyl-thiourea would also favor a similar conformation to alleviate steric hindrance.

Figure 1: Molecular structure of 1,1-dibenzyl-thiourea.

Experimental Methodologies

Synthesis of N,N-Disubstituted-N'-Benzoylthioureas

The synthesis of the reference compounds, 1,1-dibenzyl-3-(aroyl)thioureas, provides a reliable template for accessing this class of molecules. The general procedure involves the reaction of an aroyl isothiocyanate with a secondary amine.[4]

Protocol 3.1.1: General Synthesis of 1,1-Dibenzyl-3-(aroyl)thiourea

-

Preparation of Aroyl Isothiocyanate: To a solution of ammonium thiocyanate (1.0 eq) in dry acetone, add the desired aroyl chloride (1.0 eq) dropwise with stirring. The reaction mixture is typically refluxed for a short period (e.g., 30 minutes) to ensure the formation of the aroyl isothiocyanate intermediate.

-

Reaction with Dibenzylamine: After cooling the reaction mixture, a solution of dibenzylamine (1.0 eq) in the same solvent is added dropwise. The reaction is often exothermic.

-

Reaction Completion and Isolation: The mixture is stirred, often with heating, for a specified time to ensure complete reaction. The product is typically isolated by pouring the reaction mixture into cold water, which precipitates the solid thiourea derivative.

-

Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system, such as an ethanol/dichloromethane mixture.[4]

Figure 2: Synthesis workflow for 1,1-dibenzyl-3-(aroyl)thiourea.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline compound. The experimental details provided for the analysis of derivatives 1 and 2 serve as an excellent procedural guide.[2][3]

Protocol 3.2.1: Single-Crystal X-ray Diffraction Analysis

-

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent (e.g., ethanol).[3]

-

Data Collection: A suitable crystal is mounted on a diffractometer (e.g., a Bruker SMART APEX CCD area-detector). The crystal is maintained at a constant temperature (e.g., 298 K) while being irradiated with monochromatic X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.

-

Data Reduction: The collected diffraction data are processed to correct for various experimental factors (e.g., absorption) and to integrate the reflection intensities.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to optimize the atomic coordinates, and thermal parameters, resulting in a final, accurate molecular structure.

Figure 3: Workflow for single-crystal X-ray diffraction.

Spectroscopic Characterization

While a detailed spectroscopic analysis of 1,1-dibenzyl-thiourea is not available in the literature, the general features of N,N-disubstituted thioureas can be inferred.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the benzylic protons (CH₂) as a singlet or a pair of doublets if rotation is restricted, and multiplets for the aromatic protons of the benzyl groups. The N-H protons of the thiourea moiety would appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would show a characteristic signal for the thiocarbonyl carbon (C=S) in the range of 180-190 ppm. Resonances for the benzylic and aromatic carbons would also be present.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum would be dominated by a strong absorption band corresponding to the C=S stretching vibration, typically found in the region of 700-850 cm⁻¹. N-H stretching vibrations would be observed as a broad band in the range of 3100-3400 cm⁻¹.

-

Conclusion

This technical guide has provided a detailed analysis of the molecular structure and conformation of 1,1-dibenzyl-thiourea, primarily through the lens of high-resolution crystallographic data from its N-benzoyl derivatives. The thiourea core is established as a planar unit, with the dibenzyl groups adopting a propeller-like conformation to minimize steric interactions. The presented experimental protocols for synthesis and structural analysis offer a practical framework for researchers working with this class of compounds. The structural insights and methodologies detailed herein are intended to facilitate the future design and development of novel thiourea-based molecules for a variety of scientific applications.

References

-

Nasir, M. F. M., Hassan, I. N., Yamin, B. M., Daud, W. R. W., & Kassim, M. B. (2011). 1,1-Dibenzyl-3-(3-chlorobenzoyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1742. [Link]

-

Nasir, M. F. M., Hassan, I. N., Daud, W. R. W., Yamin, B. M., & Kassim, M. B. (2011). 1,1-Dibenzyl-3-(4-fluorobenzoyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 67(8), o1987. [Link]

-

Othman, A. H., Yamin, B. M., Fun, H.-K., & Sivakumar, K. (2010). 1-Benzoyl-3-(4-fluorophenyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o2023. [Link]

-

Khawar Rauf, M., Imtiaz-ud-Din, Badshah, A., & Eng, M. H. (2009). 1-(2,6-Dichlorobenzoyl)-3-(3,5-dichlorophenyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o234. [Link]

-

Chiang, L.-C., & Wu, M.-C. (2005). A convenient and efficient method for the synthesis of mono- and N,N-disubstituted thioureas. Tetrahedron Letters, 46(48), 8375-8378. [Link]

-

Khawar Rauf, M., Badshah, A., & Bolte, M. (2009). 1-(3-Chlorophenyl)-3-(2,6-dichlorobenzoyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 65(2), o234. [Link]

-

Nasir, M. F. M., Hassan, I. N., Yamin, B. M., Daud, W. R. W., & Kassim, M. B. (2011). 1,1-Dibenzyl-3-(3-chlorobenzoyl)thiourea. Acta Crystallographica Section E: Crystallographic Communications, 67(7), o1742. [Link]

-

El-Sayed, I. E.-T., El-Sakka, I. A., & El-Gazzar, A.-R. B. A. (2012). Synthesis of some Benzoylthiourea and Benzoylurea Derivatives as Insect Growth Regulators and Study of their Toxicity Impacts on Spodoptera littorals (Bosid.). Journal of the American Science, 8(10), 404-410. [Link]

-

Astuti, W., Cahyono, E., & Tjahjanto, R. T. (2019). Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea. Pharmaceutical Sciences, 25(3), 212-219. [Link]

-

Yusof, M. S. M., Khawar Rauf, M., Badshah, A., & Bolte, M. (2010). N-(4-Chlorobenzoyl)-N′-(3-fluorophenyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o2241. [Link]

-

Al-Omary, F. A. M., El-Brollosy, N. R., Al-Deeb, O. A., & Habib, E. E. (2018). Preparation of the Thiourea Ester Dreivatives. Chemistry and Materials Research, 10(3), 31-38. [Link]

-

PubChem. (n.d.). Benzoylthiourea. National Center for Biotechnology Information. Retrieved from [Link]

-

Li, J., Li, B., & Zhang, X. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry, 8, 56-62. [Link]

-

Yamin, B. M., & Hassan, N. (2012). Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Derivatives. Malaysian Journal of Analytical Sciences, 16(3), 256-264. [Link]

-

Osman, H., El-Reash, G. A., & El-Gharib, M. S. (2009). Synthesis and single crystal structure analysis of three novel benzoylthiourea derivatives. Journal of the Serbian Chemical Society, 74(8-9), 857-868. [Link]

-

Shahzad, A., Said, M., Gul, M. G., Altaf, A. A., Khan, E., Tahir, M. N., ... & Khan, I. U. (2021). Complexes of 1,3-Diisobutyl Thiourea with Copper(I), Zinc(II) and Mercury(II): Their Antioxidant and Antibacterial Evaluation. Crystals, 11(8), 989. [Link]

- Güdel, W., Berth, P., & Kaiser, W. J. (1965). U.S. Patent No. 3,188,312. Washington, DC: U.S.

-

de Oliveira, C. S., de Lima, M. C. A., Pitta, I. R., & de Albuquerque, J. F. C. (2015). Crystal structure of 3-benzyl-1-[(1,2,3,4-tetrahydronaphthalen-1-ylidene)amino]thiourea. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), o974–o975. [Link]

-

Singh, T., Lakhan, R., & Singh, G. S. (2014). Chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates. Arabian Journal of Chemistry, 7(5), 729-733. [Link]

-

Al-Hiari, Y. M. (2006). Reactivity and diverse synthetic applications of acyl isothiocyanates. Arkivoc, 2006(1), 145-172. [Link]

-

Kroll, J., & Rawel, H. M. (1995). Some aspects of reactions of benzyl isothiocyanate with bovine sarcoplasmic proteins. Molecular nutrition & food research, 39(5), 441-452. [Link]

- Van der Kerk, G. J. M., & Pluygers, C. W. (1972). U.S. Patent No. 3,637,787. Washington, DC: U.S.

Sources

Spectroscopic Analysis of 1,1-Dibenzyl-thiourea: Data Currently Unavailable

A comprehensive search for experimentally-derived spectroscopic data (NMR, IR, MS) for 1,1-Dibenzyl-thiourea has yielded no specific, verifiable datasets at this time. While extensive databases and literature were consulted for information on this compound, the required ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) spectra, along with their corresponding acquisition protocols, could not be located.

The user's request for an in-depth technical guide on the spectroscopic data of 1,1-Dibenzyl-thiourea cannot be fulfilled without access to this foundational experimental information. A technical guide or whitepaper of this nature requires citable, authoritative data to ensure scientific integrity and trustworthiness. Generating a report based on hypothetical or predicted data would not meet the core requirements of accuracy and authoritative grounding.

Searches for "1,1-Dibenzyl-thiourea" often returned results for related but structurally distinct compounds, such as:

-

1,3-Dibenzylthiourea: A symmetrically substituted isomer.

-

1,1-Diphenylthiourea: A related compound lacking the methylene (CH₂) linker of the benzyl group.

-

N,N-Dibenzylhydroxylamine: A different class of compound entirely.

The structural differences between these compounds and the target molecule, 1,1-Dibenzyl-thiourea, are significant and would result in markedly different spectroscopic signatures. Therefore, data from these related molecules cannot be used as a substitute.

We recommend that researchers seeking this information consider synthesizing the compound and performing the necessary spectroscopic analyses (NMR, IR, and MS) to generate a reference dataset. Such work would be a valuable contribution to the chemical science community.

Solubility and Stability of 1,1-Dibenzyl-thiourea: A Methodological Framework for Preclinical Characterization

An In-depth Technical Guide

Abstract

1,1-Dibenzyl-thiourea is a member of the thiourea class of compounds, which are recognized for their versatile roles in coordination chemistry, organic synthesis, and as scaffolds in medicinal chemistry.[1] For any compound to advance in research and development, particularly in drug discovery, a thorough understanding of its fundamental physicochemical properties is non-negotiable. Solubility and stability are paramount among these, as they directly influence bioavailability, formulation strategies, and shelf-life. This technical guide provides a comprehensive methodological framework for researchers, scientists, and drug development professionals to systematically determine the solubility and assess the chemical stability of 1,1-Dibenzyl-thiourea in common laboratory and pharmaceutical solvents. Rather than a simple data sheet, this document serves as a practical whitepaper, detailing the causality behind experimental choices and providing robust, self-validating protocols.

Introduction: The Physicochemical Challenge

1,1-Dibenzyl-thiourea possesses a distinct chemical architecture: a polar thiourea core ((R₂N)₂C=S) flanked by two nonpolar, bulky benzyl groups. This amphipathic nature predicts a challenging solubility profile, with expected poor aqueous solubility but potentially favorable solubility in organic solvents. Such properties are critical, as they dictate the compound's behavior in both biological systems and formulation processes.

The stability of the thiourea functional group itself can be a point of concern. Thioureas can be susceptible to hydrolysis under harsh pH conditions or oxidation, leading to the formation of urea derivatives or other degradation products. Therefore, a systematic evaluation under stressed conditions is essential to identify potential liabilities early in the development lifecycle. This guide outlines the gold-standard experimental workflows required to generate this critical data package.

Solubility Determination: A Quantitative Approach

The equilibrium solubility of a compound is a fundamental parameter. For preclinical assessment, its determination in a range of solvents provides a roadmap for everything from initial biological screening to final dosage form development. We will detail the most widely accepted and robust method: the shake-flask technique, coupled with High-Performance Liquid Chromatography (HPLC) for quantification.

Theoretical Underpinning & Solvent Selection

The principle "like dissolves like" is a useful heuristic. Given 1,1-Dibenzyl-thiourea's structure, we anticipate higher solubility in solvents that can interact favorably with both its aromatic rings and its polar thiourea group. The selection of solvents should span a range of polarities and protic/aprotic characteristics to build a comprehensive profile.

Table 1: Recommended Solvents for Solubility Screening

| Solvent Class | Example Solvents | Rationale for Inclusion |

|---|---|---|

| Aqueous Buffers | pH 4.5 Acetate, pH 7.4 Phosphate | Simulates physiological conditions (stomach, blood). |

| Polar Protic | Methanol, Ethanol | Common solvents in synthesis and formulation; capable of hydrogen bonding.[2][3] |

| Polar Aprotic | DMSO, Acetonitrile (ACN) | High solubilizing power, frequently used for stock solutions in biological assays. |

| Nonpolar Aprotic | Dichloromethane (DCM), Ethyl Acetate | Representative of extraction and purification solvents.[2] |

Experimental Workflow: Solubility Determination

The following diagram and protocol outline a robust workflow for determining equilibrium solubility.

Caption: Workflow for Shake-Flask Solubility Measurement.

Detailed Experimental Protocols

Protocol 1: Shake-Flask Solubility Determination

-

Preparation: Add an excess amount of solid 1,1-Dibenzyl-thiourea (e.g., 5-10 mg) to a 2 mL glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

-

Solvent Addition: Add 1 mL of the desired solvent to the vial.

-

Equilibration: Seal the vial and place it in a shaker incubator set to a constant temperature (e.g., 25 °C). Agitate for 24 to 48 hours. This duration is critical to ensure thermodynamic equilibrium is reached.

-

Phase Separation: After equilibration, remove the vial and let it stand for at least 1 hour to allow the excess solid to sediment. Forcing separation via centrifugation (e.g., 10,000 rpm for 10 minutes) is highly recommended for accuracy.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter compatible with the solvent (e.g., PTFE for organic solvents) to remove any remaining particulates. This step is crucial to prevent artificially high results.

-

Dilution & Analysis: Accurately dilute the filtrate with the HPLC mobile phase to a concentration that falls within the range of the calibration curve. Analyze using the HPLC method described below.

Protocol 2: HPLC Quantification Method

A robust reverse-phase HPLC method is ideal for quantifying 1,1-Dibenzyl-thiourea due to its aromatic rings, which provide strong UV absorbance.

-

Instrumentation: HPLC with UV-Vis Detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: Isocratic elution with 70:30 Acetonitrile:Water. Rationale: The high organic content is necessary to ensure the hydrophobic compound elutes with a reasonable retention time and good peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: ~245 nm. Rationale: This wavelength typically captures the π-π transitions of the benzyl groups, providing high sensitivity.*

-

Calibration: Prepare a stock solution of 1,1-Dibenzyl-thiourea in Acetonitrile. Perform serial dilutions to create a 5-point calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL) to verify the linearity of the detector response.

Chemical Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is the systematic exposure of a compound to conditions more severe than accelerated storage (e.g., high heat, extreme pH) to identify likely degradation pathways and develop a stability-indicating analytical method.[4]

Hypothesized Degradation Pathways

Based on the thiourea structure, two primary degradation pathways are plausible:

-

Hydrolysis: Under strongly acidic or basic conditions, the C=S bond can be hydrolyzed to a C=O bond, converting the thiourea to 1,1-Dibenzyl-urea.

-

Oxidation: Oxidizing agents can attack the sulfur atom, potentially leading to various sulfur-containing species.

Caption: Potential Degradation Pathways for 1,1-Dibenzyl-thiourea.

Protocol 3: Forced Degradation Stress Testing

This protocol aims for a target degradation of 5-20% to ensure that degradation products are formed at sufficient levels for detection without completely consuming the parent compound.

-

Stock Solution: Prepare a stock solution of 1,1-Dibenzyl-thiourea at ~1 mg/mL in a 50:50 Acetonitrile:Water mixture.

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl.

-

Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH.

-

Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂.

-

Thermal Stress: Store the stock solution as is.

-

Control: Mix 1 mL of stock with 1 mL of water.

-

-

Incubation: Place all solutions in a water bath at 60 °C. Store the control sample at 4 °C.

-

Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 8, 24 hours).

-

Quenching:

-

For acid/base samples, neutralize with an equimolar amount of base/acid.

-

Dilute all samples immediately with mobile phase to halt the reaction and prepare for analysis.

-

-

Analysis: Analyze all samples using a stability-indicating HPLC method. This is often the same method used for quantification, but it must be proven to separate the parent peak from all degradation product peaks.

Data Presentation: Summarizing Stability

The results should be tabulated to provide a clear overview of the compound's liabilities.

Table 2: Example Forced Degradation Summary

| Stress Condition | Time (hours) | % Parent Remaining | No. of Degradants |

|---|---|---|---|

| 0.1 M HCl, 60°C | 24 | 95.2% | 1 |

| 0.1 M NaOH, 60°C | 24 | 88.7% | 2 |

| 3% H₂O₂, 60°C | 24 | 91.5% | 1 |

| Water, 60°C | 24 | 99.8% | 0 |

Conclusion

A comprehensive understanding of the solubility and stability of 1,1-Dibenzyl-thiourea is a prerequisite for its meaningful application in research and drug development. The shake-flask solubility method provides definitive data on its behavior in various media, while forced degradation studies proactively identify its chemical liabilities. By employing the robust, detailed protocols within this guide, researchers can generate a high-quality, reliable physicochemical data package. This information is foundational for designing relevant biological assays, developing viable formulations, and ultimately, making informed decisions on the progression of 1,1-Dibenzyl-thiourea as a candidate molecule.

References

-

Nasir, I., Halim, S. N. A., Kassim, M. B., & Fun, H. K. (2011). 1,1-Dibenzyl-3-(3-chlorobenzoyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1742. [Link]

-

PubChem. (n.d.). 1,1-Diphenyl-2-thiourea. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Thiourea. National Center for Biotechnology Information. Retrieved from [Link]

-

Ataman Kimya. (n.d.). THIOUREA. Retrieved from [Link]

-

PubChem. (n.d.). N,N'-Dibenzylthiourea. National Center for Biotechnology Information. Retrieved from [Link]

-

Verma, B. C., Kumar, S., & Sud, A. (2015). A photometric titration method for the determination of thiourea function and its application to the analysis. International Journal of Advanced Technology in Engineering and Science, 3(5), 213-217. [Link]

-

Nasir, I., Halim, S. N. A., Kassim, M. B., & Fun, H. K. (2011). 1,1-Dibenzyl-3-(4-fluorobenzoyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2129. [Link]

-

Li, Z., et al. (2022). Determination of Thiourea Solubility in 12 Different Monosolvents and Its Comparison with Structurally Similar Substances: Solvent Effect Analysis, Molecular Simulation, and Model Correlation. Journal of Chemical & Engineering Data. [Link]

-

ResearchGate. (n.d.). Solubilities and Enthalpies of Solution for Thiourea in Ethanol or Methanol + Water. Retrieved from [Link]

-

Scribd. (n.d.). Solubility of Thiourea in Solvents. Retrieved from [Link]

-

PubChem. (n.d.). 1,1-Dibenzyl-3-[3-(dimethylamino)propyl]thiourea. National Center for Biotechnology Information. Retrieved from [Link]

-

Ayaz, M., et al. (2022). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. RSC Advances, 12(21), 13056-13081. [Link]

-

Gherman, C. A., et al. (2023). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. Molecules, 28(20), 7129. [Link]

Sources

- 1. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01781D [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling of 1,1-Dibenzyl-thiourea for Research and Development

Introduction

1,1-Dibenzyl-thiourea is a member of the thiourea class of organosulfur compounds, which are widely utilized as intermediates in the synthesis of pharmaceuticals and other complex organic molecules. While specific toxicological data for the 1,1-dibenzyl isomer is not extensively documented in readily available safety literature, the known hazards of closely related isomers, such as 1,3-Dibenzylthiourea, and the general toxicological profile of thiourea compounds, necessitate a highly cautious and well-informed approach to its handling. This guide provides a comprehensive overview of the potential hazards, requisite safety protocols, and emergency procedures to ensure the protection of researchers, scientists, and drug development professionals.

A Note on Isomeric Hazard Assessment: Specific safety data for 1,1-Dibenzyl-thiourea is limited. Therefore, this guide adopts a conservative safety-first principle, extrapolating from the available data for the closely related and more extensively studied isomer, 1,3-Dibenzylthiourea (N,N'-Dibenzylthiourea) . It is imperative to treat 1,1-Dibenzyl-thiourea as having a hazard profile at least as severe as its 1,3-isomer until specific data becomes available.

Hazard Identification and GHS Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), the closely related isomer 1,3-Dibenzylthiourea is classified with significant acute and chronic hazards. Researchers must assume a similar profile for 1,1-Dibenzyl-thiourea.

Signal Word: Danger

Hazard Statements:

-

H301: Toxic if swallowed.

-

H318: Causes serious eye damage.

-

H400: Very toxic to aquatic life.

Precautionary Statements: A comprehensive list of precautionary statements is essential for safe handling.

-

Prevention: P264, P270, P273, P280

-

Response: P301+P310, P305+P351+P338, P310, P391

-

Storage: P405 (Store locked up)

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant)

Hazard Summary Table

| Hazard Class | GHS Category | Hazard Statement | Pictogram |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage | |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life |

Toxicological Profile: Understanding the Risks

The primary routes of exposure are ingestion, skin contact, and eye contact. The toxicological profile, inferred from related compounds, indicates significant health risks.

-

Acute Oral Toxicity: Classified as "Toxic if swallowed," indicating that small quantities ingested can cause serious harm or be fatal. All measures must be taken to prevent ingestion, including prohibiting eating, drinking, or smoking in laboratory areas.

-

Serious Eye Damage: The compound is expected to cause serious, potentially irreversible damage upon contact with the eyes. This necessitates stringent eye protection protocols.

-

Skin Sensitization: While not definitively classified for the 1,1-isomer, other thiourea derivatives are known to be skin sensitizers. An allergic reaction may develop after repeated contact, where even low future exposures can cause itching and a skin rash.

-

Carcinogenicity and Reproductive Toxicity: The parent compound, thiourea, is suspected of causing cancer and damaging fertility or the unborn child. While no specific data exists for 1,1-Dibenzyl-thiourea, this potential must be considered, and exposure should be minimized.

-

Environmental Hazards: The compound is classified as very toxic to aquatic life. Release into the environment, drains, or water systems must be strictly avoided.

Exposure Control & Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. The "Hierarchy of Controls" is the established framework for mitigating risks, prioritizing engineering and administrative controls over sole reliance on PPE.

Caption: Step-by-step workflow for responding to a chemical spill.

Detailed Spill Cleanup Protocol:

-

Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Wear Appropriate PPE: Before approaching the spill, don the full PPE described in Section 3.

-

Containment: Do not use water. Gently cover the spill with a dry, inert absorbent material like vermiculite or sand.

-

Collection: Carefully sweep or scoop the material into a designated, sealable waste container. Avoid creating dust.

-

Decontamination: Clean the spill area thoroughly.

-

Disposal: Seal the waste container, label it clearly as "Hazardous Waste: 1,1-Dibenzyl-thiourea," and dispose of it according to institutional and local regulations.

Fire-Fighting and Disposal Considerations

Fire-Fighting

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or appropriate foam.

-

Hazardous Combustion Products: During a fire, toxic and irritating gases may be produced, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and sulfur oxides (SOx).

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal

-

Regulatory Compliance: All waste material must be disposed of as hazardous waste in accordance with federal, state, and local environmental regulations. Do not mix with other waste.

-

Containers: Empty containers should be handled as if they contain the product. They can be triple-rinsed and offered for recycling or reconditioning, or punctured to prevent reuse before disposal.

-

Environmental Protection: Do not allow the chemical or its containers to enter drains or waterways.

References

- SAFETY DATA SHEET - Sigma-Aldrich. (2024). Sigma-Aldrich.

- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.

- N,N'-Dibenzylthiourea | C15H16N2S | CID 838375. PubChem.

- N,N'-DIBENZYLTHIOUREA (cas 1424-14-2) SDS/MSDS download. Guidechem.

- SAFETY DATA SHEET - Spectrum Chemical. (2022). Spectrum Chemical.

- SAFETY DATA SHEET - Sigma-Aldrich. (2024). Sigma-Aldrich.

- First Aid Procedures for Chemical Hazards. NIOSH - CDC.

- Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz.

- Safety Data Sheet - MedchemExpress.com. (2025). MedchemExpress.com.

- Safety D

- SAFETY DATA SHEET - Fisher Scientific. (2014). Fisher Scientific.

- Thiourea SDS. Hill Brothers Chemical Company.

- Guidance for Selection of Personal Protective Equipment for TDI Users. American Chemistry Council.

- Guidance for the Selection of Protective Clothing for TDI Users. Covestro.

- Diphenylthiourea | C13H12N2S | CID 700999. PubChem - NIH.

- SAFETY DATA SHEET - Fisher Scientific. (2010). Fisher Scientific.

- Safety D

- Thiourea. Santa Cruz Biotechnology.

- 1-Phenyl-2-thiourea - SAFETY DATA SHEET. (2025). Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpSnEjO2k0OIgucmgoTFXuifRg_vkpl8ejNgEHstcAvmUnbvMXBS36HCjGMjK2sWTh0KjsY73btWR7nvmTljj4P-1AWD7Gf25uZItPmX1iBzmSDR5PUzrgaHbpyLUJ3oJ8VeyO8IZsye7Pyl3AV6hfV6DA7Z5B6a0-LAhGKaNWxz08pw3miiEMexB1gv-SvCYvx4702mIReT8Rqd2mP1KkMaacp63MTlYLqJiSOa7lBnX_dPycLDoNAsc10r9A5p3oGsMkbnzct71YifwFeQg8DHcDAUxScZkC](

The Emergence of N,N-Dibenzylthiourea in Modern Drug Discovery: A Technical Guide

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, the thiourea moiety stands out as a "privileged scaffold"—a molecular framework that demonstrates the ability to bind to a multitude of biological targets, thereby exhibiting a wide array of pharmacological activities.[1][2] This guide focuses on a specific, yet promising, member of this class: 1,1-Dibenzylthiourea , also known by its IUPAC name N,N-Dibenzylthiourea . We will delve into its fundamental chemical identity, synthesis, and the vast therapeutic potential it inherits from the broader family of thiourea derivatives, which are actively being investigated for their anticancer, antimicrobial, and antiviral properties.[2][3] This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique characteristics of this compound in their own research endeavors.

Core Identity: CAS Number and IUPAC Nomenclature

A precise understanding of a compound's identity is the bedrock of scientific inquiry. For 1,1-Dibenzyl-thiourea, the key identifiers are as follows:

| Identifier | Value | Source |

| Chemical Name | 1,1-Dibenzyl-thiourea | [4] |

| IUPAC Name | N,N-Dibenzylthiourea | - |

| CAS Number | 40398-34-3 | [4] |

| Molecular Formula | C₁₅H₁₆N₂S | [4] |

| Molecular Weight | 256.37 g/mol | [4] |

It is crucial to distinguish the 1,1-isomer (N,N-dibenzylthiourea) from its symmetrical counterpart, 1,3-dibenzylthiourea (CAS 1424-14-2), where the benzyl groups are attached to different nitrogen atoms.[5][6] The distinct substitution pattern in the 1,1-isomer significantly influences its steric and electronic properties, which in turn can dictate its biological activity and potential as a therapeutic agent.

Synthesis of N,N-Dibenzylthiourea: A Step-by-Step Protocol

The synthesis of N,N-disubstituted thioureas can be achieved through several established routes.[7] A common and effective method involves the reaction of a secondary amine with an isothiocyanate precursor. The following protocol outlines a robust procedure for the laboratory-scale synthesis of N,N-Dibenzylthiourea.

Principle of Synthesis

The synthesis proceeds via a nucleophilic addition mechanism. Dibenzylamine, a secondary amine, acts as the nucleophile, attacking the electrophilic carbon atom of an in-situ generated isothiocyanate or a related thiocarbonyl transfer reagent. This reaction forms the stable N,N-dibenzylthiourea product.

Experimental Protocol

Materials and Reagents:

-

Dibenzylamine

-

Carbon disulfide (CS₂)

-

Triethylamine (TEA) or a similar non-nucleophilic base

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve dibenzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Cooling: Cool the reaction mixture to 0°C using an ice bath.

-

Addition of Thiocarbonyl Source: Add a solution of carbon disulfide (1.1 equivalents) in anhydrous dichloromethane dropwise to the stirred amine solution over 30 minutes. Caution: Carbon disulfide is highly volatile, flammable, and toxic. This step must be performed in a well-ventilated fume hood.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the dibenzylamine starting material.

-

Work-up: Upon completion, quench the reaction by adding 1M HCl to neutralize the excess base. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield pure N,N-dibenzylthiourea.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Workflow Diagram: Synthesis of N,N-Dibenzylthiourea

Caption: Workflow for the synthesis of N,N-Dibenzylthiourea.

Therapeutic Potential and Mechanistic Insights

While specific studies on N,N-dibenzylthiourea are emerging, the broader class of thiourea derivatives has been extensively investigated for a variety of therapeutic applications.[2] These compounds are known to interact with biological systems through various mechanisms, making them attractive candidates for drug development.

Anticancer Activity

Thiourea derivatives have shown significant promise as anticancer agents.[3] Their mechanisms of action are diverse and can involve:

-

Enzyme Inhibition: Many thiourea-containing compounds act as potent inhibitors of enzymes crucial for cancer cell survival and proliferation, such as urease and tyrosine kinases.[8][9]

-

Induction of Apoptosis: Studies have shown that some thiourea derivatives can trigger programmed cell death (apoptosis) in cancer cells by activating key molecular pathways, including the activation of caspases 3/7.

-

Disruption of Signaling Pathways: They can interfere with critical signaling pathways involved in cancer progression, such as decreasing the activation of NF-κB (Nuclear Factor Kappa-light-chain-enhancer of activated B cells) and reducing the secretion of VEGF (Vascular Endothelial Growth Factor).

Antimicrobial and Antiviral Properties

The thiourea scaffold is also a key component in many compounds with demonstrated antimicrobial and antiviral activities.[10] The presence of both sulfur and nitrogen atoms allows for a multitude of bonding possibilities, enabling these molecules to interact with and inhibit essential microbial enzymes or viral proteins.[10][11] For instance, some derivatives have been shown to inhibit the RNA-dependent RNA polymerase of influenza viruses.[3]

Conceptual Signaling Pathway

The diagram below illustrates a conceptual signaling pathway that could be targeted by N,N-dibenzylthiourea, based on the known mechanisms of related thiourea derivatives in an anticancer context.

Caption: Potential inhibitory mechanisms of N,N-Dibenzylthiourea.

Conclusion and Future Directions

N,N-Dibenzylthiourea, as a representative of the N,N-disubstituted thiourea class, holds considerable potential for exploration in drug discovery. Its synthesis is achievable through established chemical routes, and its structural framework suggests a high likelihood of biological activity. Future research should focus on the specific evaluation of N,N-dibenzylthiourea in various biological assays to elucidate its precise mechanism of action and to identify potential therapeutic targets. The structural versatility of the thiourea scaffold allows for further chemical modification, opening avenues for the development of more potent and selective drug candidates. As our understanding of the molecular targets of thiourea derivatives deepens, so too will our ability to rationally design novel therapeutics based on scaffolds like N,N-dibenzylthiourea.

References

-

PubChem. (n.d.). N,N'-Dibenzylthiourea. National Center for Biotechnology Information. Retrieved from [Link]

-

Saeed, A., et al. (2022). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. RSC Advances. Retrieved from [Link]

-

PubChem. (n.d.). N,N'-Diethylthiourea. National Center for Biotechnology Information. Retrieved from [Link]

-

RSC Publishing. (2024). Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review. RSC Advances. Retrieved from [Link]

-

Abdel-Wahab, B. F., et al. (2022). Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. Molecules. Retrieved from [Link]

-

Costa, G., et al. (2016). N,N′-Disubstituted thiourea and urea derivatives: design, synthesis, docking studies and biological evaluation against nitric oxide synthase. MedChemComm. Retrieved from [Link]

-

Abdel-Wahab, B. F., et al. (2022). Synthesis and Identification of New N, N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. PubMed. Retrieved from [Link]

-

Khan, K. M., et al. (2014). Solution-phase microwave assisted parallel synthesis of N,N'-disubstituted thioureas derived from benzoic acid: biological evaluation and molecular docking studies. PubMed. Retrieved from [Link]

-

NIST. (n.d.). Thiourea, N,N'-dibutyl-. NIST WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Mono- and N,N - Disubstituted Thioureas and N -Acylthioureas. Retrieved from [Link]

-

Ranu, B. C., et al. (2003). A Simple and green procedure for the synthesis of symmetrical N,N '-disubstituted thioureas on the surface of alumina under microwave irradiation. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Efficient Method of Synthesis of N,N′ -Disubstituted Ureas/Thioureas by a Zinc Chloride Catalyzed Thermal Reaction. Retrieved from [Link]

-

National Institutes of Health. (2022). One-Pot Synthesis of Thio-Augmented Sulfonylureas via a Modified Bunte's Reaction. PubMed Central. Retrieved from [Link]

-

Scholars Research Library. (n.d.). Synthesis of novel urea and thiourea derivatives of diphenylphosphoramidate and their antimicrobial activity. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. PubMed Central. Retrieved from [Link]

-

National Institutes of Health. (2013). Synthesis and Activity of Novel Acylthiourea with Hydantoin. PubMed Central. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02567A [pubs.rsc.org]

- 4. N,N'-Di-n-butylthiourea - Wikipedia [en.wikipedia.org]

- 5. N,N'-Dibenzylthiourea | C15H16N2S | CID 838375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Solution-phase microwave assisted parallel synthesis of N,N'-disubstituted thioureas derived from benzoic acid: biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01781D [pubs.rsc.org]

- 11. Compound N,N-dibenzyl-N'-(4-methylphenyl)thiourea - Chemdiv [chemdiv.com]

The Versatility of Dibenzyl Thiourea Derivatives: A Technical Guide for Chemical Innovation

Abstract

Dibenzyl thiourea derivatives represent a versatile class of compounds with a growing footprint in diverse areas of chemical research and development. Their unique structural features, characterized by the presence of a thiocarbonyl group flanked by nitrogen atoms and substituted with benzyl groups, impart a rich chemical reactivity and a capacity for hydrogen bonding that underpins their utility. This technical guide provides an in-depth exploration of the synthesis, mechanisms, and applications of dibenzyl thiourea derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage these compounds in their work. We will delve into their roles as powerful organocatalysts in asymmetric synthesis, their function as robust corrosion inhibitors for industrial applications, their utility as precursors in the synthesis of valuable heterocyclic scaffolds, and their emerging potential in medicinal chemistry as anticancer and antimicrobial agents. This guide is structured to provide not only a theoretical understanding but also practical, field-proven insights and detailed experimental protocols to facilitate the adoption and innovation of dibenzyl thiourea chemistry.

Introduction: The Chemical Appeal of Dibenzyl Thioureas

Thiourea derivatives, in general, have long been recognized for their broad spectrum of applications, stemming from the unique electronic properties of the thiocarbonyl group and the hydrogen-bonding capabilities of the N-H protons.[1][2] The introduction of benzyl groups onto the nitrogen atoms, creating dibenzyl thiourea derivatives, further refines these properties, enhancing steric influence, and modulating solubility and electronic effects. This strategic substitution has unlocked a range of specialized applications that are the focus of this guide.